(R)-Rivastigmine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-Rivastigmine is the single enantiomer of rivastigmine, a medication used to treat mild to moderate Alzheimer's disease. While rivastigmine itself is a mixture of (R)- and (S)-enantiomers, research has shown that the (R)-enantiomer possesses greater potency and selectivity for inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease progression []. This has led to increased scientific interest in the potential applications of (R)-Rivastigmine in various research areas.

Potential Benefits in Alzheimer's Disease and Related Dementias

Several research studies have explored the therapeutic potential of (R)-Rivastigmine in Alzheimer's disease and related dementias. These studies suggest that (R)-Rivastigmine may offer several benefits, including:

- Improved cognitive function: Studies have shown that (R)-Rivastigmine may improve cognitive function in patients with Alzheimer's disease, as measured by various cognitive tests [, ].

- Slower disease progression: Some research suggests that (R)-Rivastigmine may slow the progression of Alzheimer's disease, although the evidence is not conclusive and requires further investigation [].

- Reduced neuroinflammation: Studies have shown that (R)-Rivastigmine may have anti-inflammatory effects in the brain, which could be beneficial in Alzheimer's disease where chronic neuroinflammation is observed [].

Other Areas of Research

Beyond Alzheimer's disease, (R)-Rivastigmine is being explored for its potential applications in other neurological conditions, including:

- Lewy body dementia: Early research suggests that (R)-Rivastigmine may improve cognitive function and motor symptoms in patients with Lewy body dementia.

- Parkinson's disease: Some studies have investigated the use of (R)-Rivastigmine in combination with other medications for treating Parkinson's disease, but the results have been mixed [].

(R)-Rivastigmine is a reversible inhibitor of acetylcholinesterase, primarily used in the treatment of dementia associated with Alzheimer's disease and Parkinson's disease. It is a semi-synthetic derivative of physostigmine, characterized by its chemical formula and a molar mass of approximately 250.34 g/mol . This compound enhances cholinergic function by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition, thereby increasing its concentration in the synaptic cleft .

(R)-Rivastigmine lacks significant therapeutic effect. The mechanism of action for Alzheimer's and Parkinson's dementia treatment relies on the (S)-enantiomer of rivastigmine.

(S)-Rivastigmine works by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (ACh) in the brain []. Increased ACh levels are thought to improve cognitive function in patients with Alzheimer's and Parkinson's dementia.

(R)-Rivastigmine undergoes hydrolysis, primarily mediated by cholinesterases, leading to its metabolites. The primary metabolic pathway involves the reversible binding to acetylcholinesterase and butyrylcholinesterase, which inhibits their activity and prevents the hydrolysis of acetylcholine . The elimination of (R)-Rivastigmine occurs mainly through renal excretion of its metabolites, with less than 1% of the administered dose excreted unchanged in feces .

(R)-Rivastigmine exhibits significant biological activity as a cholinesterase inhibitor. Its mechanism involves binding to both the ionic and esteratic sites of acetylcholinesterase, leading to a reduction in acetylcholine degradation . Clinical studies have shown that it can improve cognitive function in patients with mild to moderate Alzheimer's disease by enhancing cholinergic neurotransmission . The compound also displays selectivity for brain cholinesterases over peripheral tissues, which may contribute to its therapeutic efficacy and reduced side effects .

The synthesis of (R)-Rivastigmine typically involves several steps, starting from physostigmine. The process includes:

- Formation of Carbamate: The reaction between ethyl(methyl)carbamic acid and a phenolic component leads to the formation of the carbamate structure.

- Resolution: The compound is resolved into its (R)-enantiomer using chiral chromatography or other resolution techniques.

- Crystallization: The final product is purified through crystallization processes to obtain (R)-Rivastigmine hydrogen tartrate, which is used in pharmaceutical formulations .

(R)-Rivastigmine is primarily used in clinical settings for:

- Treatment of Dementia: It is indicated for Alzheimer's disease and dementia associated with Parkinson's disease.

- Transdermal Delivery Systems: Available as patches that provide a steady release of the drug, minimizing gastrointestinal side effects compared to oral administration .

- Research: Investigated for potential applications in other neurodegenerative disorders due to its cholinergic activity .

Several compounds share structural or functional similarities with (R)-Rivastigmine. Here are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Donepezil | Acetylcholinesterase inhibitor | Selective for acetylcholinesterase; longer half-life |

| Galantamine | Acetylcholinesterase inhibitor | Also acts as an allosteric modulator at nicotinic receptors |

| Tacrine | Acetylcholinesterase inhibitor | First drug approved for Alzheimer's; hepatotoxicity concerns |

| Physostigmine | Acetylcholinesterase inhibitor | Natural alkaloid; rapid action but short duration |

(R)-Rivastigmine stands out due to its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, providing a broader spectrum of action compared to other inhibitors like donepezil, which selectively inhibits only acetylcholinesterase .

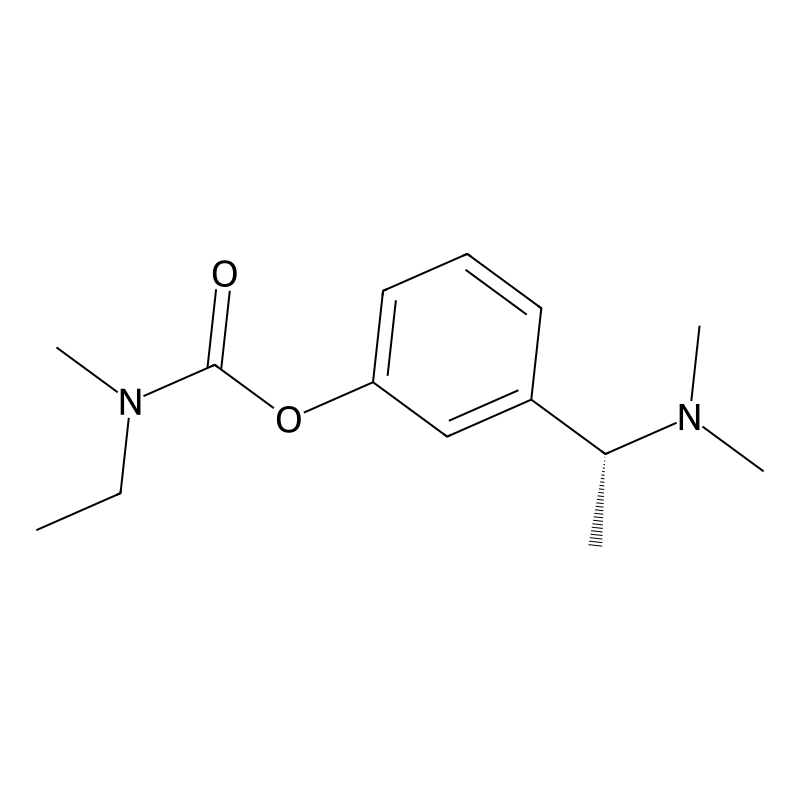

(R)-Rivastigmine is a chemical compound with the molecular formula C14H22N2O2 [1]. This formula represents the precise atomic composition of the molecule, which consists of 14 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms [2]. The molecular weight of (R)-Rivastigmine is 250.34 g/mol, which is calculated based on the atomic weights of its constituent elements [1] [3].

The elemental composition of (R)-Rivastigmine can be expressed as percentages: carbon (C) accounts for 67.17%, hydrogen (H) comprises 8.86%, nitrogen (N) makes up 11.19%, and oxygen (O) constitutes 12.78% of the total molecular weight [4]. This precise elemental composition is crucial for analytical identification and purity assessment of the compound [3].

When (R)-Rivastigmine forms a hydrogen tartrate salt, its molecular formula expands to C14H22N2O2·C4H6O6, with a corresponding increase in molecular weight to 400.42 g/mol [5] [6]. The hydrogen tartrate salt alters the elemental composition to: carbon (C) 53.99%, hydrogen (H) 7.05%, nitrogen (N) 7.00%, and oxygen (O) 31.97% [4]. The significant increase in oxygen content reflects the addition of the tartrate moiety [7].

| Property | (R)-Rivastigmine | (R)-Rivastigmine Hydrogen Tartrate |

|---|---|---|

| Molecular Formula | C14H22N2O2 | C14H22N2O2·C4H6O6 |

| Molecular Weight (g/mol) | 250.34 | 400.42 |

| Elemental Composition | C 67.17%, H 8.86%, N 11.19%, O 12.78% | C 53.99%, H 7.05%, N 7.00%, O 31.97% |

The molecular formula and weight analysis provides fundamental information about the chemical identity of (R)-Rivastigmine, serving as the foundation for understanding its structural characteristics and physicochemical properties [1] [2].

R-Configuration Stereochemistry

The stereochemistry of (R)-Rivastigmine is defined by the presence of a single stereogenic center located at the carbon atom at position 1 of the ethyl side chain attached to the phenyl ring [8] [9]. This carbon atom is bonded to four different substituents: a methyl group, a dimethylamino group, a phenyl ring, and a hydrogen atom, creating a tetrahedral geometry that gives rise to chirality [8] [10].

The "R" designation in (R)-Rivastigmine refers to the absolute configuration of this stereogenic center according to the Cahn-Ingold-Prelog (CIP) priority rules [8] [9]. These rules assign priorities to the substituents based on atomic number: the dimethylamino group (highest priority), the phenyl ring (second priority), the methyl group (third priority), and the hydrogen atom (lowest priority) [9]. When viewed with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups proceed in a clockwise direction, resulting in the R-configuration [8] [9].

The R-configuration of (R)-Rivastigmine represents a specific three-dimensional arrangement of atoms in space that cannot be superimposed on its mirror image, the S-enantiomer [10]. This spatial arrangement is critical to the compound's molecular recognition properties and potential biological interactions [11] [10].

The stereochemical stability of (R)-Rivastigmine is notable under normal conditions, as it does not undergo spontaneous racemization [12]. This stability is important for maintaining the compound's stereochemical integrity during storage and analysis [10] [12].

The R-configuration can be visualized through various spectroscopic and crystallographic techniques, which confirm the absolute stereochemistry of the molecule [13] [14]. These techniques are essential for verifying the stereochemical purity of (R)-Rivastigmine samples and distinguishing it from its S-enantiomer [15] [7].

Physicochemical Characteristics

(R)-Rivastigmine exhibits distinct physicochemical characteristics that define its behavior in various environments and influence its analytical properties [2] [16]. At room temperature, (R)-Rivastigmine exists as a solid, appearing as a colorless to light yellow crystalline powder [16]. This physical state is important for handling, storage, and formulation considerations [2].

The solubility profile of (R)-Rivastigmine indicates that it is sparingly soluble in chloroform and slightly soluble in ethyl acetate [16]. This limited solubility in organic solvents influences extraction and purification procedures during synthesis and analysis [2] [16]. The partition coefficient (LogP) of (R)-Rivastigmine is calculated to be approximately 0.637, suggesting moderate lipophilicity [17] [11].

The density of (R)-Rivastigmine is estimated to be 1.038±0.06 g/cm³ based on predictive models [2] [16]. The compound has a predicted boiling point of 316.2±34.0°C and a flash point of approximately 145°C [2] [16]. These thermal properties are relevant for understanding the compound's stability and behavior under various temperature conditions [16].

The acid-base properties of (R)-Rivastigmine are characterized by a pKa value of approximately 8.99, although this value is reported with some uncertainty [16]. This pKa value indicates that the compound can act as a weak base under physiological conditions [17] [16].

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Color and Appearance | Colorless to light yellow crystalline powder |

| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate |

| Density (g/cm³) | 1.038±0.06 (Predicted) |

| Boiling Point (°C) | 316.2±34.0 (Predicted) |

| Flash Point (°C) | 145 |

| pKa | 8.99 (Uncertain) |

The molecular structure of (R)-Rivastigmine features several key functional groups that contribute to its physicochemical properties [1] [17]. The compound contains a carbamate group (N-ethyl-N-methylcarbamate) attached to a meta-substituted phenyl ring [18] [17]. A tertiary amine (dimethylamino group) is connected to the stereogenic carbon, which also bears a methyl substituent [1] [18]. These functional groups influence the compound's reactivity, stability, and intermolecular interactions [17] [11].

The polar surface area (PSA) of (R)-Rivastigmine is calculated to be approximately 32.78 Ų, which reflects the molecule's potential for hydrogen bonding and other polar interactions [17] [11]. The compound contains no hydrogen bond donors but has four hydrogen bond acceptors (two oxygen atoms and two nitrogen atoms) [17]. These characteristics influence the compound's behavior in various chemical and biological environments [17] [11].

Comparative Analysis with (S)-Rivastigmine

(R)-Rivastigmine and (S)-Rivastigmine are enantiomers, meaning they are mirror images of each other that cannot be superimposed [19] [10]. The key structural difference between these enantiomers lies in the spatial arrangement of substituents around the stereogenic carbon atom [8] [10]. While (R)-Rivastigmine features a right-handed arrangement of substituents, (S)-Rivastigmine exhibits a left-handed arrangement [8] [9].

The molecular structures of both enantiomers contain identical atoms and functional groups, but their three-dimensional configurations differ significantly [19] [10]. This stereochemical difference leads to distinct physicochemical and biological properties [19] [11]. The optical properties of these enantiomers are notably different, with (S)-Rivastigmine having a specific optical rotation [α]D20 of -32.1° (c = 5 in ethanol) [4] [16]. The optical rotation of (R)-Rivastigmine is expected to be of similar magnitude but opposite sign, although specific values are not as widely reported in the literature [4] [10].

A significant difference between the enantiomers lies in their biological activity [19] [15]. (S)-Rivastigmine demonstrates higher binding affinity to acetylcholinesterase compared to (R)-Rivastigmine, making it pharmacologically more active [19] [11]. This difference in activity is attributed to the stereochemical requirements of the enzyme's active site, which preferentially accommodates the S-configuration [15] [11]. Consequently, (S)-Rivastigmine is the enantiomer used in clinical applications, while (R)-Rivastigmine is not utilized therapeutically [19] [4].

| Property | (R)-Rivastigmine | (S)-Rivastigmine |

|---|---|---|

| Molecular Structure | Mirror image of (S)-Rivastigmine with R-configuration | Clinically used enantiomer with S-configuration |

| Spatial Configuration | Right-handed arrangement of substituents | Left-handed arrangement of substituents |

| Binding Affinity | Lower binding affinity to acetylcholinesterase | Higher binding affinity to acetylcholinesterase |

| Optical Properties | Optical rotation opposite to that of the S-isomer | [α]D20 -32.1° (c = 5 in ethanol) |

| Crystallographic Properties | Similar space group but with mirror image arrangement | Well-characterized crystal structure |

The crystallographic properties of both enantiomers show similarities in their overall packing arrangements, but with mirror image molecular orientations within the crystal lattice [13] [14]. Both enantiomers can form hydrogen tartrate salts with similar physical properties, although their crystal structures exhibit enantiomeric differences [13] [15]. The melting point of (S)-Rivastigmine hydrogen tartrate is reported to be 123-125°C, which is expected to be similar for the (R)-enantiomer salt [4] [5].

The comparative analysis of (R)-Rivastigmine and (S)-Rivastigmine highlights the importance of stereochemistry in determining the properties and potential applications of chiral compounds [19] [10]. While they share identical chemical compositions, their different spatial configurations result in distinct behaviors that are relevant to their characterization and utilization [15] [11].

Crystallographic Structure Determination

The crystallographic structure of (R)-Rivastigmine has been determined using advanced analytical techniques, primarily X-ray powder diffraction with synchrotron radiation [13] [14]. This powerful method provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice, confirming the R-configuration of the stereogenic center [13] [20].

(R)-Rivastigmine hydrogen tartrate crystallizes in the monoclinic crystal system with space group P21 (#4) [13] [14]. The unit cell parameters have been determined to be: a = 17.538 Å, b = 8.327 Å, c = 7.261 Å, with a β angle of 98.800° [13] [14]. The unit cell volume is calculated to be 1047.929 ų, with Z = 2, indicating that there are two formula units per unit cell [13] [14].

The diffraction pattern obtained from crystallographic analysis shows characteristic peaks that confirm the R-configuration of the stereogenic center [13] [20]. The molecular packing within the crystal reveals specific arrangements influenced by the R-configuration, with molecules organized in a pattern that maximizes favorable intermolecular interactions [13] [14].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 (#4) |

| a (Å) | 17.538 |

| b (Å) | 8.327 |

| c (Å) | 7.261 |

| β (°) | 98.800 |

| Volume (ų) | 1047.929 |

| Z | 2 |

Hydrogen bonding plays a crucial role in the crystal structure of (R)-Rivastigmine hydrogen tartrate [13] [14]. The tartrate anion forms hydrogen bonds with the rivastigmine cation, creating a network that stabilizes the crystal structure [13] [20]. Specifically, the un-ionized end of the hydrogen tartrate anions forms a very strong hydrogen bond with the ionized end of another anion to form a chain [13] [14]. The ammonium group of the rivastigmine cation forms a strong discrete hydrogen bond with the carbonyl oxygen atom of the un-ionized end of the tartrate anion [13] [14]. These hydrogen bonds form a corrugated network in the bc-plane [13] [14].

Both hydroxyl groups of the tartrate anion form intramolecular O–H⋯O hydrogen bonds, further contributing to the stability of the crystal structure [13] [14]. Several C–H⋯O hydrogen bonds also appear to contribute to the crystal energy [13] [14]. The powder pattern of (R)-Rivastigmine hydrogen tartrate has been included in the Powder Diffraction File as entry 00-064-1501, providing a reference standard for identification and analysis [13] [14].

Thermal analysis of (R)-Rivastigmine hydrogen tartrate reveals a melting point range of 123-125°C, which is an important physical property for characterization and quality control [5] [6]. The crystal morphology is described as colorless to light yellow crystals, consistent with the general appearance of the compound [16] [5].

Chiral liquid chromatography represents the most widely employed analytical approach for the enantiomeric separation and quantification of (R)-Rivastigmine. The development of robust chiral separation methods is essential for pharmaceutical quality control, given the stringent regulatory requirements for enantiomeric purity assessment [1] [2] [3].

The Chiralcel OD-H column (250 mm × 4.6 mm, 5 μm) has demonstrated exceptional performance for (R)-Rivastigmine analysis. This cellulose-based chiral stationary phase achieves baseline resolution with a mobile phase composition of hexane:isopropanol:trifluoroacetic acid (80:20:0.2, v/v/v) [1] [4]. The presence of trifluoroacetic acid plays a crucial role in enhancing chromatographic efficiency and resolution between enantiomers. Under these conditions, the resolution between enantiomers exceeds 4.0, with the R-enantiomer (distomer) eluting prior to the S-enantiomer (eutomer) [1].

The Phenomenex Lux-cellulose-1 column (250 mm × 4.6 mm, 5 μm) provides an alternative chiral separation approach using hexane:1-propanol:diethylamine (97.5:2.5:0.1, v/v/v) as the mobile phase [4]. This system achieves a resolution of not less than 3.5 between enantiomers, with diethylamine and 1-propanol enhancing chromatographic efficiency. The method demonstrates excellent precision and accuracy, with recovery rates ranging from 90-110% for the R-enantiomer [4].

Kromasil 5-AmyCoat chiral stationary phase offers superior selectivity for rivastigmine enantiomers using isopropanol:n-hexane (1:1, v/v) as the mobile phase [5]. This amylose-based column provides baseline resolution and has been successfully employed for semipreparative chiral separations following N-Boc protection strategies [5].

Capillary electrophoresis using highly sulfated cyclodextrin as chiral selector presents an orthogonal approach to liquid chromatography [6] [7]. This technique enables sensitive enantiomeric analysis with the advantage of minimal sample consumption and rapid analysis times. The method demonstrates complete enantiomeric separation with excellent reproducibility [7].

Detection for all chiral separation methods is typically performed at 215 nm wavelength, providing optimal sensitivity for rivastigmine quantification [1] [4] [2]. The limit of detection for the R-enantiomer ranges from 500 ng/mL to 0.017%, depending on the analytical system employed [1] [4]. Method validation parameters consistently demonstrate excellent linearity (r² > 0.999), precision (RSD < 2%), and accuracy (95-105% recovery) [1] [4].

Spectroscopic Identification Parameters

Spectroscopic characterization of (R)-Rivastigmine encompasses multiple analytical techniques that provide comprehensive structural identification and quantitative analysis capabilities [8] [9] [10].

Ultraviolet spectroscopy reveals distinct absorption characteristics depending on the solvent system employed. In 0.1N hydrochloric acid, rivastigmine exhibits maximum absorption at 263.1 nm with excellent linearity over the concentration range of 10-90 μg/mL (r² = 0.999) [8]. Alternative aqueous systems demonstrate λmax at 254 nm, providing suitable analytical wavelengths for routine pharmaceutical analysis [9]. The unique spectroscopic behavior with Folin-Ciocalteu reagent produces a characteristic absorption maximum at 725 nm, enabling specialized colorimetric determinations with linearity from 25-150 μg/mL (r² = 0.9998) [11].

Infrared spectroscopy provides definitive structural confirmation through characteristic vibrational frequencies. The ATR-FTIR spectrum of rivastigmine displays distinctive peaks including C-H symmetric stretching of the alkane group at 1165.04 cm⁻¹, C-N stretching of the amine group at 1265.35 cm⁻¹, and C=O carbonyl stretching at 1597.11 cm⁻¹ [12]. The amide group C-N stretching appears at 2908.75 cm⁻¹, providing additional structural confirmation [12]. These spectroscopic parameters remain consistent across different salt forms and polymorphic modifications, ensuring reliable identification [12] [13].

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation capabilities. ¹H NMR analysis in CDCl₃ reveals characteristic chemical shifts for the dimethylamino group, aromatic protons, and carbamate moieties [14] [15]. The ¹³C NMR spectrum provides detailed carbon environment information, with the characteristic CH₂ carbon of the ethyl group appearing at 44.40 ppm [14]. DEPT experiments confirm carbon multiplicities and aid in structural assignments [14].

The molecular structure exhibits a chiral center at the carbon bearing the dimethylamino group, which is crucial for enantiomeric differentiation [10] [15]. Optical rotation measurements for pure S-rivastigmine demonstrate [α]D²⁰ = +3.0° (c 1.0, MeOH), providing additional stereochemical confirmation [16].

Mass Spectrometry Profiles

Mass spectrometry analysis of (R)-Rivastigmine employs multiple ionization techniques to achieve optimal sensitivity and structural characterization [17] [18] [19] [20].

Electrospray ionization in positive mode represents the most widely employed approach, generating the protonated molecular ion [M+H]⁺ at m/z 251.0 [17] [18] [19]. This ionization technique provides excellent sensitivity with typical lower limits of quantification ranging from 100 pg/mL to 1.0 ng/mL in biological matrices [18] [19] [20].

Tandem mass spectrometry utilizing multiple reaction monitoring (MRM) enables highly specific quantitative analysis. The primary fragmentation pathway involves the loss of the dimethylamino group (45 Da) from the molecular ion, producing the characteristic base peak at m/z 206.0 [17] [18] [19] [20]. This fragmentation pattern is consistent across different ionization modes and collision energies, typically optimized at 15 eV [18] [20].

Atmospheric pressure chemical ionization (APCI) provides an alternative ionization approach, particularly useful for less polar analytes or when electrospray ionization exhibits matrix effects [17]. APCI maintains the same fragmentation pattern with the molecular ion at m/z 251.0 and base peak at m/z 206.0 [17].

Collision-induced dissociation studies reveal additional fragmentation pathways producing secondary ions at m/z 180, 165, 150, and lower mass fragments [17] [19]. These fragmentation patterns provide structural confirmation and can be utilized for identification purposes in complex matrices [17].

The major metabolite NAP 226-90 exhibits a molecular ion at m/z 166.0 with a characteristic fragment at m/z 121.0, enabling simultaneous monitoring of parent drug and metabolite [17] [19] [20]. This capability is particularly valuable for pharmacokinetic studies and metabolic pathway investigations [17] [19].

Method validation parameters for mass spectrometry analysis consistently demonstrate excellent linearity (r² > 0.99), precision (CV < 15%), and accuracy (85-115%) across the analytical range [18] [19] [20]. Matrix effects are minimal when appropriate internal standards are employed, typically utilizing deuterated analogues such as rivastigmine-d₆ [18] [19].

Enantiomeric Purity Assessment Methodologies

Enantiomeric purity determination for (R)-Rivastigmine requires specialized analytical approaches due to stringent pharmaceutical regulatory requirements [21] [16] [22].

USP compendial methods establish rigorous specifications for enantiomeric purity assessment. The official method utilizes a chiral column with UV detection at 200 nm, requiring the R-enantiomer content to be not more than 0.15% [21]. The method employs a specialized mobile phase containing N,N-dimethyloctylamine and phosphate buffer at pH 6.0, achieving baseline resolution with analysis times of 8 times the retention time of the rivastigmine peak [21].

High-performance liquid chromatography using Chiralcel OD-H column represents the gold standard for enantiomeric purity assessment. This method achieves quantification limits of 0.017% for the R-enantiomer with precision better than 2% RSD [4]. The method demonstrates excellent linearity over the range of 0.05-2.0% enantiomeric impurity levels [4].

Enzymatic synthesis monitoring enables real-time assessment of enantiomeric excess during pharmaceutical manufacturing. Ketoreductase-catalyzed processes achieve enantiomeric excess values exceeding 99.9% for the S-enantiomer, with chiral HPLC confirmation demonstrating >99.8% optical purity [23] [24]. These biocatalytic approaches provide environmentally sustainable routes to enantiomerically pure rivastigmine [23].

Capillary electrophoresis using cyclodextrin-based chiral selectors offers rapid enantiomeric purity assessment with minimal sample consumption [7] [25]. The method demonstrates complete enantiomeric separation with quantification capabilities suitable for pharmaceutical quality control applications [7].

Analytical method validation for enantiomeric purity assessment requires demonstration of specificity, linearity, precision, accuracy, and robustness [21] [16]. System suitability parameters include resolution (≥0.8), theoretical plates (≥2000), and tailing factor (≤2.0) [21]. The sensitivity solution must demonstrate signal-to-noise ratio of not less than 10 [21].

Quality control specifications typically require the R-enantiomer content to be ≤0.15% for pharmaceutical products [21] [22]. Commercial pharmaceutical preparations consistently meet these specifications, with typical values ranging from 0.05-0.10% R-enantiomer content [22].

X-ray Diffraction Studies

X-ray diffraction analysis of (R)-Rivastigmine provides fundamental insights into solid-state characteristics, polymorphism, and molecular interactions [26] [27] [28].

Crystal structure determination of rivastigmine hydrogen tartrate Form I reveals a monoclinic crystal system with space group P21 [26] [27]. The unit cell parameters are a = 17.538 Å, b = 8.327 Å, c = 7.261 Å, and β = 98.8°, with a unit cell volume of 1047.929 ų and Z = 2 [26] [27]. The structure was solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques [26] [27].

Hydrogen bonding networks play a crucial role in crystal stability. The un-ionized carboxyl group of the hydrogen tartrate anion forms very strong hydrogen bonds with the ionized carboxyl group of another anion, creating extended chains [26] [27]. The ammonium group of the rivastigmine cation forms discrete hydrogen bonds with the carbonyl oxygen of the tartrate anion [26] [27]. These interactions create a corrugated network in the bc-plane that stabilizes the crystal structure [26] [27].

Protein-drug complex structures provide insights into molecular recognition mechanisms. The crystal structure of Torpedo californica acetylcholinesterase complexed with rivastigmine, determined at 2.2 Å resolution, reveals the carbamyl moiety covalently linked to the active-site serine residue [29] [28]. The leaving group, (S)-3-[1-(dimethylamino)ethyl]phenol, remains bound in the anionic site [29] [28]. Significantly, the active-site histidine (H440) moves away from its normal hydrogen-bonded partner (E327), disrupting the catalytic triad and explaining the unusually slow reactivation kinetics [29] [28].

Polymorphism studies demonstrate the existence of multiple crystalline forms of rivastigmine hydrogen tartrate [30]. X-ray powder diffraction analysis reveals distinct diffraction patterns for different polymorphic forms, with thermodynamic characterization showing transition temperatures and relative stabilities [30]. Mechanical stress through milling can induce polymorphic conversions between forms [30].

Membrane interaction studies utilize X-ray diffraction to investigate rivastigmine effects on biological membranes. Analysis of rivastigmine interactions with dimyristoylphosphatidylcholine and dimyristoylphosphatidylethanolamine model membranes reveals significant structural perturbations [31]. The drug molecules integrate into the lipid bilayer structure, affecting membrane fluidity and organization [31].